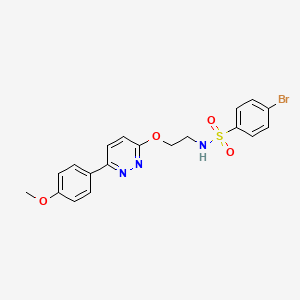

4-bromo-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-bromo-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide” is a derivative of pyridazinone . Pyridazinones are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They have been found to exhibit diverse pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Synthesis Analysis

Pyridazinones have been synthesized bearing 3 (2 H )-pyridazinone and 1,2,4-triazole ring structures . The IC 50, Ki and inhibition types of N -substituted- ( p -methoxyphenyl)pyridazin-3 (2 H )-one derivatives that were synthesized and their structures were elucidated . The compound with the best AChE activity was compound 6b ( Ki =\u20093.73\u2009±\u20090.9\u2009nM) with the p -methylphenyl group it carried and showed competitive inhibition .Chemical Reactions Analysis

A series of N -substituted- ( p -methoxy)pyridazin-3 (2 H )-derivatives have been developed by synthesis, biological evaluation, and molecular docking studies . In addition, compounds 6a and 6b were evaluated in silico studies as potential lead compound candidates for further optimization .Scientific Research Applications

Photodynamic Therapy Applications

Compounds related to benzenesulfonamide derivatives have been synthesized and characterized for their potential applications in photodynamic therapy, a treatment modality for cancer. The synthesis of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base has been reported, highlighting its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it suitable for Type II photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Activity

A series of benzenesulfonamides, including those with pyrazole and pyrimidone structures, have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies indicate the potential of such compounds in developing new therapeutic agents with antimicrobial and anticancer properties (Sarvaiya, Gulati, & Patel, 2019).

Synthetic Pathways and Molecular Electronics

Research into the synthetic pathways involving benzenesulfonamide derivatives has facilitated the development of new compounds with potential applications in molecular electronics. The versatility of aryl bromides as precursors for thiol end-capped molecular wires, through efficient synthetic transformations, exemplifies the role of such compounds in advancing molecular electronic applications (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Mechanism of Action

The mechanism of action of pyridazinones is related to their ability to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This is one of the important drug targets to increase acetylcholine levels . Molecular docking studies have shown that the p -methylphenyl group is indeed active in the hinge region of the AChE crystal structure as a result of experimental activity .

Future Directions

The future directions for research on pyridazinones could involve further exploration of their diverse pharmacological activities . Given their wide range of activities, these compounds could be extensively studied for therapeutic benefits . Further optimization of compounds like 6a and 6b could also be a potential direction for future research .

properties

IUPAC Name |

4-bromo-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O4S/c1-26-16-6-2-14(3-7-16)18-10-11-19(23-22-18)27-13-12-21-28(24,25)17-8-4-15(20)5-9-17/h2-11,21H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJLJNUALJOLLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Tetrahydro-2H-pyran-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B2655498.png)

![rel-(3aS,6aR)-5-(tert-Butoxycarbonyl)tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylic acid 2,2-dioxide](/img/structure/B2655510.png)